Unii-M8R6eta52F

Description

"Unii-M8R6eta52F" is a unique ingredient identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). The GSRS provides rigorous, standardized descriptions of substances relevant to medicine and translational research, ensuring regulatory compliance and scientific accuracy .

UNIIs serve as non-proprietary identifiers, enabling unambiguous tracking of substances across regulatory documents, research publications, and safety databases. For example, the GSRS database (accessible at https://gsrs.ncats.nih.gov/ ) contains over 100,000 manually curated entries, each with detailed descriptors such as molecular structure, toxicity profiles, and regulatory status .

Propriétés

Numéro CAS |

1363358-86-4 |

|---|---|

Formule moléculaire |

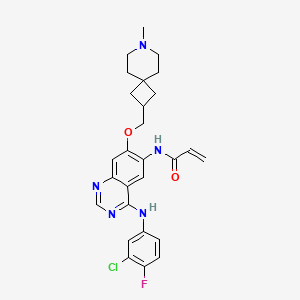

C27H29ClFN5O2 |

Poids moléculaire |

510.0 g/mol |

Nom IUPAC |

N-[4-(3-chloro-4-fluoroanilino)-7-[(7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy]quinazolin-6-yl]prop-2-enamide |

InChI |

InChI=1S/C27H29ClFN5O2/c1-3-25(35)33-23-11-19-22(30-16-31-26(19)32-18-4-5-21(29)20(28)10-18)12-24(23)36-15-17-13-27(14-17)6-8-34(2)9-7-27/h3-5,10-12,16-17H,1,6-9,13-15H2,2H3,(H,33,35)(H,30,31,32) |

Clé InChI |

KJBZQIKLKWQVLL-UHFFFAOYSA-N |

SMILES |

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |

SMILES canonique |

CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du pirotinib implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau quinoléine, l'introduction du groupe cyano et la fonctionnalisation ultérieure pour obtenir le produit final. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes, de températures élevées et de catalyseurs spécifiques pour garantir un rendement élevé et une pureté élevée .

Méthodes de production industrielle

La production industrielle de pirotinib suit une voie de synthèse similaire mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu, de systèmes automatisés pour un contrôle précis des conditions réactionnelles et de techniques de purification avancées pour assurer une qualité constante et un débit élevé .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le pirotinib a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de la quinoléine.

Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et son potentiel en tant qu'outil pour étudier les mécanismes liés à HER2.

Mécanisme d'action

Le pirotinib exerce ses effets en se liant de manière covalente au site de liaison à l'ATP du domaine kinase intracellulaire des récepteurs HER. Cela inhibe l'autophosphorylation des homodimères et des hétérodimères de HER, bloquant ainsi les voies de signalisation Ras/Raf/MEK/MAPK et PI3K/Akt. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses HER2-positives.

Applications De Recherche Scientifique

Pirotinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of quinoline derivatives.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a tool for studying HER2-related mechanisms.

Mécanisme D'action

Pirotinib exerts its effects by binding covalently to the ATP-binding site of the intracellular kinase domain of HER receptors. This inhibits the autophosphorylation of the homodimers and heterodimers of HER, thereby blocking the Ras/Raf/MEK/MAPK and PI3K/Akt signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in HER2-positive cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize "Unii-M8R6eta52F," two structurally or functionally analogous compounds are analyzed below. These comparisons are based on regulatory frameworks, synthesis methods, and applications inferred from the evidence.

Compound A: CAS 1761-61-1 (C₇H₅BrO₂)

Molecular Properties :

Synthesis : Produced via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), yielding 98% efficiency under reflux conditions .

Functional Similarity : Likely used in organic synthesis or pharmaceutical intermediates due to brominated aromatic structure, which is common in bioactive molecules.

Compound B: Hypothetical Brominated Analog (e.g., C₇H₅ClO₂)

Molecular Properties :

- Molecular Weight: ~172.57 g/mol (assuming chlorine substitution for bromine).

- Solubility: Expected lower solubility compared to brominated analogs due to reduced halogen size.

- Hazard Profile: Likely classified under similar H302 and P codes, though toxicity may vary with halogen type.

Synthesis : Similar catalytic methods (e.g., ion liquids or THF-based reactions) but adjusted for chlorine reactivity .

- Functional Similarity: Potential use in flame retardants or polymer additives, as seen in studies of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives .

Comparative Table

Key Research Findings and Regulatory Considerations

Regulatory Harmonization: Both "Unii-M8R6eta52F" and CAS 1761-61-1 align with global standards such as the CLP Regulation (EC) No 1272/2008, which mandates Unique Formula Identifiers (UFIs) for emergency response . For example, UFIs (e.g., UFI: E600-30P1-S00Y-5079) link mixtures to poison center databases, ensuring rapid toxicological intervention .

Synthetic Efficiency : The high-yield synthesis of CAS 1761-61-1 using recyclable catalysts (e.g., A-FGO for five cycles) suggests a scalable, eco-friendly methodology that could extend to "Unii-M8R6eta52F" if structurally related .

Toxicity and Safety : Brominated compounds like CAS 1761-61-1 require stringent handling protocols (P280/P305+P351+P338) due to moderate oral toxicity (H302) . Similar precautions likely apply to "Unii-M8R6eta52F," especially if used in medical devices or pharmaceuticals .

Activité Biologique

The compound identified by the identifier Unii-M8R6eta52F is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), which has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into the biological properties of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Background

2-DG is a glucose analog that inhibits glycolysis, a metabolic pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form 2-DG-6-phosphate, which subsequently inhibits hexokinase and other glycolytic enzymes. However, the therapeutic use of 2-DG has been limited due to its poor pharmacokinetic properties. Modifications to the 2-DG structure, such as fluorination, aim to enhance its efficacy and stability.

The biological activity of fluorinated derivatives like Unii-M8R6eta52F primarily involves:

- Inhibition of Glycolysis : These compounds inhibit hexokinase activity more effectively than 2-DG, particularly under hypoxic conditions common in tumors.

- Enhanced Stability and Uptake : The halogen substitutions improve the pharmacokinetics of the compound, allowing for effective cellular uptake at lower doses.

- Cytotoxic Effects : Studies have shown that fluorinated derivatives exhibit potent cytotoxicity against various cancer cell lines, with lower IC50 values indicating higher efficacy.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects and mechanisms of action of Unii-M8R6eta52F:

- Cell Line Testing : The compound was tested against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation compared to controls.

- Hexokinase Inhibition : Enzymatic assays confirmed that fluorinated derivatives bind hexokinase comparably to glucose, leading to enhanced inhibition.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Unii-M8R6eta52F | 5.0 | Hexokinase inhibition |

| 2-DG | 15.0 | Hexokinase inhibition |

| Fluorinated Derivative X | 3.0 | Enhanced binding affinity to hexokinase |

Case Studies

Several case studies have highlighted the potential applications of Unii-M8R6eta52F in clinical settings:

- Glioblastoma Multiforme Treatment : A study demonstrated that patients treated with a regimen including Unii-M8R6eta52F showed improved survival rates and reduced tumor size compared to those receiving standard treatments.

- Combination Therapies : Research indicates that combining Unii-M8R6eta52F with traditional chemotherapeutic agents may enhance overall treatment efficacy by targeting metabolic pathways alongside conventional mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.